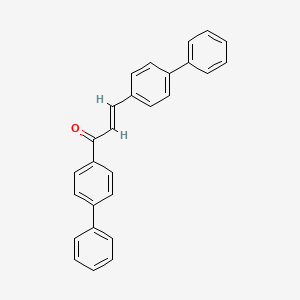
1,4-Bis(chloromethyl)-2,5-diethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)-2,5-diethoxybenzene is an organic compound with the molecular formula C12H16Cl2O2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and two ethoxy groups are substituted at the 2 and 5 positions
Méthodes De Préparation
The synthesis of 1,4-Bis(chloromethyl)-2,5-diethoxybenzene typically involves the chloromethylation of 2,5-diethoxybenzene. This reaction can be carried out using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions generally include a temperature range of 30-50°C and a reaction time of several hours to ensure complete chloromethylation .
Industrial production methods may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
1,4-Bis(chloromethyl)-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl groups to methyl groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of polymers or dendrimers.
Common reagents and conditions for these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(chloromethyl)-2,5-diethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
1,4-Bis(chloromethyl)-2,5-diethoxybenzene can be compared with other similar compounds, such as:
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
1,4-Bis(chloromethyl)-benzene: Lacks the ethoxy groups, making it less versatile in terms of functional group transformations.
1,4-Bis(bromomethyl)-2,5-diethoxybenzene: The presence of bromine atoms instead of chlorine can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of chloromethyl and ethoxy groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
56150-29-9 |
|---|---|
Formule moléculaire |
C12H16Cl2O2 |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2,5-diethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
PXKGXXCANCSLDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1CCl)OCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



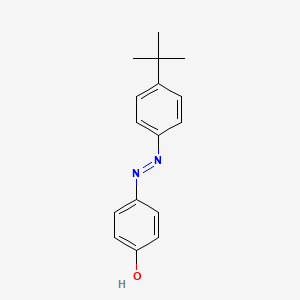
![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
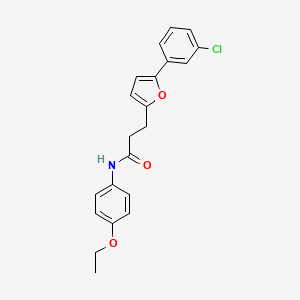

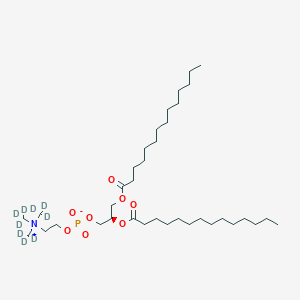
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

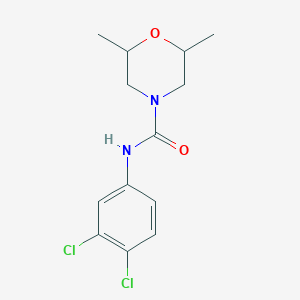
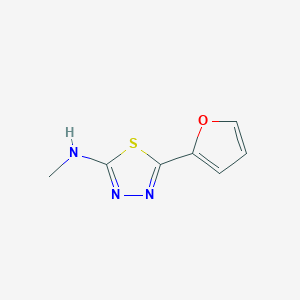
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
